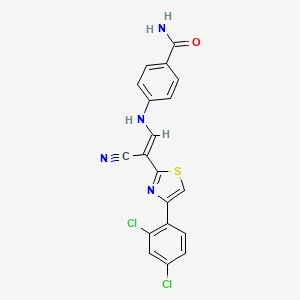

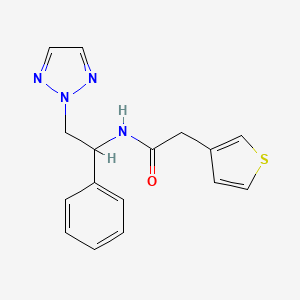

![molecular formula C22H28ClN3O B2583335 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 329779-62-6](/img/structure/B2583335.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H28ClN3O and its molecular weight is 385.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Analgesic and Anti-inflammatory Properties

Studies have suggested that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide may possess potential analgesic activities against nociceptive, inflammatory, and neuropathic pain. The compound HYP-1, which shares structural similarities, showed high affinity for rat sodium channels and potent inhibitory activity against Na+ currents of rat dorsal root ganglia sensory neurons, indicating potential as a voltage-gated sodium channel (VGSC) blocker and analgesic agent (Kam et al., 2012). Furthermore, another study on new acetamide derivatives of phthalimide, which are structurally similar to this compound, indicated potential anti-inflammatory performance in rat models, suggesting the compound's relevance in inflammation research (Ahmadi et al., 2012).

Anticonvulsant and Neurological Effects

Various studies have synthesized and evaluated derivatives of compounds structurally related to this compound for anticonvulsant activity. These compounds showed promise in animal models of epilepsy, suggesting a potential application in the treatment or study of seizure disorders (Obniska et al., 2015). Additionally, some compounds showed activity in the 6-Hz screen, which is an animal model for human partial and therapy-resistant epilepsy, and were observed as moderate binders to neuronal voltage-sensitive sodium channels, indicating potential for further neurological research (Kamiński et al., 2015).

Psychiatric and Neurodegenerative Disease Research

Compounds structurally similar to this compound have been studied for their potential application in psychiatric and neurodegenerative disease research. A study found that certain piperazine derivatives of xanthone showed significant anti-arrhythmic activity, suggesting potential applications in cardiovascular and psychiatric disorders (Szkaradek et al., 2013). Additionally, a novel sigma(1) receptor ligand exhibited the ability to reverse phencyclidine-induced release of dopamine and serotonin in the rat brain, indicating potential relevance in the study of schizophrenia and other psychiatric conditions (Takahashi et al., 2001).

Imaging and Diagnostics in Neuroinflammation

A study focused on the development of a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. The synthesized radioligand showed higher uptake in the lipopolysaccharide (LPS)-treated mouse brain than in control mouse brain, indicating specificity of the ligand for CSF1R, and suggesting potential applications in the imaging and diagnosis of neuroinflammatory and neurodegenerative diseases (Lee et al., 2022).

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O/c1-16(2)20-9-4-6-17(3)22(20)24-21(27)15-25-10-12-26(13-11-25)19-8-5-7-18(23)14-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAHJHFLDCPYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)

![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)

![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2583255.png)

![2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583260.png)

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)

![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

![2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583274.png)

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)